molecular formula C16H14Cl2N2OS B6115915 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(3,4-dichlorophenyl)acetamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(3,4-dichlorophenyl)acetamide

Cat. No.: B6115915
M. Wt: 353.3 g/mol
InChI Key: NGOLKKDYEHNSQA-UHFFFAOYSA-N
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Description

“N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(3,4-dichlorophenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(3,4-dichlorophenyl)acetamide” typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through a series of reactions starting from commercially available thiophene derivatives.

    Acylation Reaction: The thienyl intermediate is then subjected to an acylation reaction with 3,4-dichlorophenylacetic acid or its derivatives under suitable conditions (e.g., using acyl chlorides or anhydrides in the presence of a base).

    Final Coupling: The final step involves coupling the acylated thienyl intermediate with a cyanoethyl group under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

    Biochemical Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme functions or metabolic pathways.

Medicine

    Drug Development: It may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

    Agrochemicals: The compound can be used in the development of pesticides or herbicides.

    Polymers: It may be used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of “N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(3,4-dichlorophenyl)acetamide” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(3,4-dichlorophenyl)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

  • Structural Features : The presence of both cyano and dichlorophenyl groups in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
  • Functional Properties : The combination of these functional groups may result in unique biological activities or material properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS/c1-3-11-9(2)22-16(12(11)8-19)20-15(21)7-10-4-5-13(17)14(18)6-10/h4-6H,3,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOLKKDYEHNSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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